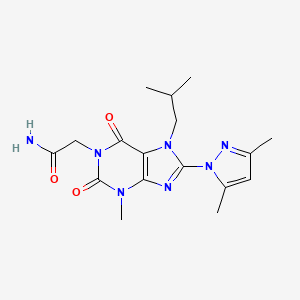

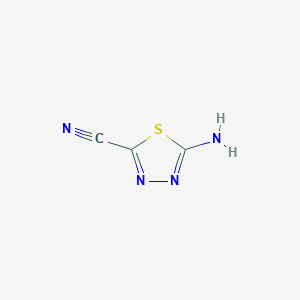

5-アミノ-1,3,4-チアジアゾール-2-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1,3,4-thiadiazole-2-carbonitrile is a useful research compound. Its molecular formula is C3H2N4S and its molecular weight is 126.14. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-1,3,4-thiadiazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,3,4-thiadiazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 5-アミノ-1,3,4-チアジアゾール-2-カルボニトリルは、医薬品試験の参照標準として機能します。 研究者はこれを用いて分析方法の精度を検証し、薬剤製剤の品質を保証します .

- この化合物は他の分子の合成に関与します。 例えば、4-クロロ-2-オキソ-2H-クロメン-3-スルホニルクロリドと反応させることで、9-メチルチオ-7,7-ジオキソ-7λ⁶,¹⁰-ジチア-8,11-ジアザ-シクロペンタ[b]フェナントレン-6-オンを生成できます .

- 関連する化合物である2-アミノ-5-フェニル-1,3,4-チアジアゾールは、酸性環境(0.5M H₂SO₄および1.0M HCl)における軟鋼の腐食を抑制します。 研究者は、腐食抑制剤としてのその有効性を研究しています .

- 研究者は、新規N-置換5-アミノ-1,3,4-チアジアゾール誘導体を調製するための、グリーンでワンポット、3成分反応を開発しました。 この方法は環境的に安全で、貴重な化合物を生成します .

医薬品試験

新規化合物の合成

腐食抑制

チアジアゾール誘導体のグリーン合成

将来の方向性

The development of novel and promising fungicides and bactericides is still an urgent task . 1,3,4-Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . Therefore, “5-Amino-1,3,4-thiadiazole-2-carbonitrile” and its derivatives could have potential applications in these areas.

作用機序

Target of Action

Similar compounds have been found to interact with various biological targets, including cancer cell lines , and bacterial species .

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, often leading to inhibition or activation of certain biological processes .

Result of Action

Similar compounds have been shown to exhibit anticancer activities and antibacterial effects .

生化学分析

Biochemical Properties

5-Amino-1,3,4-thiadiazole-2-carbonitrile is known for its high lipophilicity and the ability to form mesoionic systems associated with discrete regions of positive and negative charges . This allows it to efficiently cross cellular membranes, leading to good oral absorption, bioavailability, and strong unique interactions with biological molecules .

Cellular Effects

The distinct features of 5-Amino-1,3,4-thiadiazole-2-carbonitrile allow it to interact with various cellular processes. For instance, it has been found to exhibit biological activities due to its ability to interact with DNA and proteins

Molecular Mechanism

It is believed that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Amino-1,3,4-thiadiazole-2-carbonitrile vary with different dosages in animal models. It has been found to have low toxicity for higher organisms , suggesting that it could be used safely within a certain dosage range

Transport and Distribution

Its high lipophilicity suggests that it may interact with various transporters or binding proteins .

特性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-1-2-6-7-3(5)8-2/h(H2,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGJXGCTEPVJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782071-20-8 |

Source

|

| Record name | 5-amino-1,3,4-thiadiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)

![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)